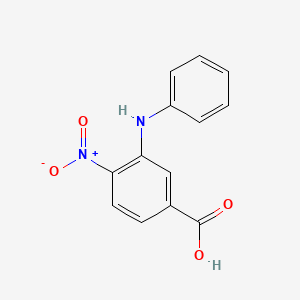

4-Nitro-3-(phenylamino)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Nitro-3-(phenylamino)benzoic acid is a chemical compound with the molecular formula C13H10N2O4 . It has a molecular weight of 258.23 . The compound is typically stored at room temperature and is available in powder form .

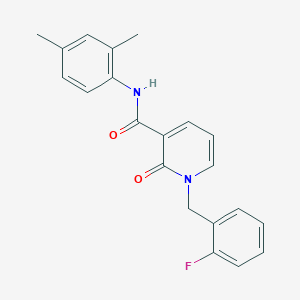

Molecular Structure Analysis

The molecular structure of 4-Nitro-3-(phenylamino)benzoic acid consists of a total of 30 bonds, including 20 non-H bonds, 15 multiple bonds, 4 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), and 1 secondary amine (aromatic) .Physical And Chemical Properties Analysis

4-Nitro-3-(phenylamino)benzoic acid is a powder that is stored at room temperature . It has a melting point of 248-250 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research Building Block

4-Nitro-3-(phenylamino)benzoic acid: serves as a versatile building block in pharmaceutical research. Its structural flexibility allows for various substitutions, making it ideal for synthesizing a wide array of novel molecules with potential therapeutic applications .

Anticancer Agent Development

This compound has shown promise in the development of anticancer agents. Its derivatives have been evaluated for their ability to inhibit VEGFR-2, a key factor in tumor angiogenesis, and to increase caspase-3 levels, which play a crucial role in apoptosis .

Anti-Alzheimer’s Research

The derivatives of 4-Nitro-3-(phenylamino)benzoic acid are being studied for their potential use in treating Alzheimer’s disease. The compound’s ability to interact with various biological targets makes it a candidate for creating drugs that could mitigate the progression of this neurodegenerative condition .

Antibacterial Applications

Research has indicated that 4-Nitro-3-(phenylamino)benzoic acid and its analogs possess antibacterial properties. These compounds could lead to the development of new antibiotics, especially crucial in the era of increasing antibiotic resistance .

Antiviral Compounds

The antiviral potential of 4-Nitro-3-(phenylamino)benzoic acid is another area of interest. Its derivatives could be used to create compounds that inhibit viral replication or entry into host cells .

Antioxidant Properties

This compound has been associated with antioxidant properties, suggesting its use in preventing oxidative stress-related diseases or in preserving food and cosmetic products .

Anti-inflammatory Drugs

The anti-inflammatory effects of 4-Nitro-3-(phenylamino)benzoic acid make it a potential candidate for the development of new anti-inflammatory drugs, which could be beneficial for treating various chronic inflammatory diseases .

Chemical Synthesis

Lastly, 4-Nitro-3-(phenylamino)benzoic acid is used in chemical synthesis as a precursor or intermediate in the production of more complex compounds. Its nitro group, in particular, is a functional group that can undergo further chemical transformations .

Wirkmechanismus

Target of Action

The primary targets of 4-Nitro-3-(phenylamino)benzoic acid are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

Similar compounds have been known to interact with their targets through various mechanisms, such as dna intercalation . This involves the insertion of the planar aromatic rings of the compound between the base pairs of the DNA double helix, causing the helical structure to unwind . This can affect biological processes involving DNA and related enzymes .

Biochemical Pathways

Similar compounds have been shown to affect a wide range of disorders, including cancer, alzheimer’s disease, and bacterial and protozoal infections

Pharmacokinetics

Similar compounds, such as benzoic acid, are known to be conjugated to glycine in the liver and excreted as hippuric acid

Result of Action

Similar compounds have been shown to have beneficial biological or photochemical effects

Eigenschaften

IUPAC Name |

3-anilino-4-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c16-13(17)9-6-7-12(15(18)19)11(8-9)14-10-4-2-1-3-5-10/h1-8,14H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXNMUOKCJIVSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitro-3-(phenylamino)benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide](/img/structure/B2902085.png)

![2-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2902092.png)

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2902099.png)

![(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2902100.png)